((Thiobis(ethane-2,1-diyl))bis(sulfanediyl))bis(ethane-2,1-diyl) bis(2-methylacrylate)
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Overview
Description
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) is a complex organic compound with the molecular formula C16H26O4S3 . This compound is characterized by its unique structure, which includes multiple thiol and ester groups. It is commonly used in various industrial applications due to its reactivity and versatility.
Preparation Methods
The synthesis of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) typically involves the reaction of thiol-containing compounds with acrylate esters. One common method involves the reaction of ethanethiol with 2-methyl-2-propenoic acid under controlled conditions . Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, alcohols, and substituted esters.
Scientific Research Applications
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing into its use as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) involves its ability to form covalent bonds with other molecules. The thiol groups can react with electrophiles, while the ester groups can undergo hydrolysis to release active compounds. Molecular targets and pathways involved include thiol-disulfide exchange reactions and ester hydrolysis pathways .
Comparison with Similar Compounds
Similar compounds to 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) include:
Dimethyl (2S)-2-hydroxysuccinate: Similar in structure but lacks the thiol groups.
Ethanethiol, 2,2’-thiobis-: Contains thiol groups but lacks the ester functionality.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar ester groups but different overall structure.
The uniqueness of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) lies in its combination of thiol and ester groups, which confer distinct reactivity and versatility.
Properties
CAS No. |
141631-22-3 |
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Molecular Formula |
C16H26O4S3 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4S3/c1-13(2)15(17)19-5-7-21-9-11-23-12-10-22-8-6-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |
InChI Key |
XSNDDHPDSNPUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCSCCSCCSCCOC(=O)C(=C)C |
Origin of Product |
United States |
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